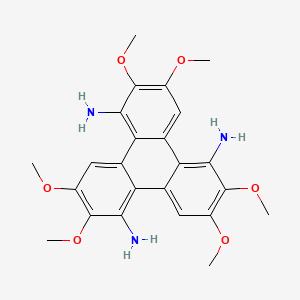
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine is an organic compound with a polycyclic aromatic hydrocarbon core It is characterized by the presence of six methoxy groups and three amine groups attached to the triphenylene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine typically involves multiple steps. One common method includes the anodic treatment of catechol ketals followed by acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which is a safer alternative to toxic and expensive solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amine groups can be reduced to form amines with different oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and liquid crystals
Mecanismo De Acción
The mechanism of action of 2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7,10,11-Hexamethoxytriphenylene: Lacks the amine groups but shares the methoxy-substituted triphenylene core.
Hexahydroxytriphenylene: Contains hydroxy groups instead of methoxy groups.
Triphenylene: The parent compound without any substituents.
Propiedades
Fórmula molecular |
C24H27N3O6 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
2,3,6,7,10,11-hexamethoxytriphenylene-1,5,9-triamine |
InChI |
InChI=1S/C24H27N3O6/c1-28-13-7-10-16(19(25)22(13)31-4)11-8-14(29-2)24(33-6)21(27)18(11)12-9-15(30-3)23(32-5)20(26)17(10)12/h7-9H,25-27H2,1-6H3 |
Clave InChI |
BIOYFVFSOFPSGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)C3=C(C(=C(C=C3C4=C(C(=C(C=C24)OC)OC)N)OC)OC)N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)




![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)

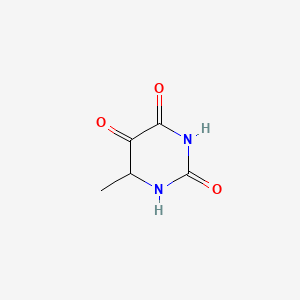
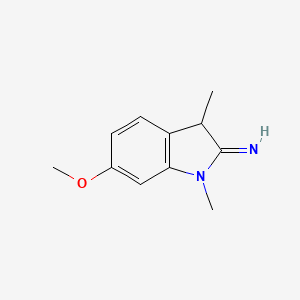
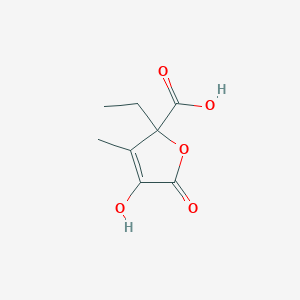

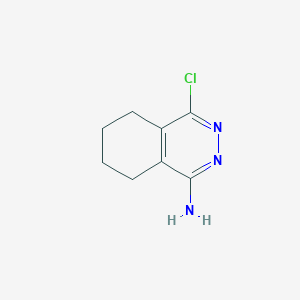

![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
